molecular formula C18H25NO4 B599792 1-Tert-butyloxycarbonyl-4-phenyl-piperidine-4-carboxylic acid methyl ester CAS No. 167262-47-7

1-Tert-butyloxycarbonyl-4-phenyl-piperidine-4-carboxylic acid methyl ester

Cat. No. B599792
M. Wt: 319.401
InChI Key: FNIDBKCXXQZEMA-UHFFFAOYSA-N
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Description

The compound “1-Tert-butyloxycarbonyl-4-phenyl-piperidine-4-carboxylic acid methyl ester” is a complex organic molecule. It is related to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butoxycarbonyl (Boc) protection on the piperidine nitrogen, followed by esterification of the carboxylic acid group . The Boc group is a common protecting group in organic synthesis, known for its ease of installation and removal .


Chemical Reactions Analysis

As an ester, this compound could undergo a variety of reactions. For example, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo transesterification reactions to form different esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid, it is reported to be a solid at 20 degrees Celsius, with a melting point of 149.0 to 153.0 degrees Celsius .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. It could also include exploration of its mechanism of action, particularly if it is related to isonipecotic acid and has potential effects on neurotransmission .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-phenylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-12-10-18(11-13-19,15(20)22-4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIDBKCXXQZEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester

Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butoxycarbonyl-4-carboxy-4-phenylpiperidine (1.53 g) in tetrahydrofuran (2 mL)-methanol (2 mL) was added dropwise 2N (trimethylsilyl)diazomehane-diethyl ether solution (8.8 mL) at room temperature and the mixture was stirred at the same temperature for 3 hours. To the reaction mixture was added an aqueous saturated sodium hydrogencarbonate solution and the mixture was stirred and extracted with chloroform. The extract was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=90/10 to 85/15) to obtain 1-tert-butoxycarbonyl-4-methoxycarbonyl-4-phenylpiperidine (1.31 g, yield: 82%) as a colorless solid.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
(trimethylsilyl)diazomehane-diethyl ether
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-tert-Butyloxycarbonyl-4-phenyl-piperidine-4-carboxylic acid (0.9162 g, 3 mmol) was allowed to react with methyl iodide (1.87 mL, 30 mmol, 10 eq.) in the presence of N,N-diisopropylethylamine (2.61 mL, 15 mmol, 5 eq.) in acetonitrile (30 mL) at 20° C. for 16 hours. The solution was diluted with ethyl acetate and washed with 1N HCl, saturated sodium bicarbonate and saturated sodium chloride. The organic phase was dried over magnesium sulfate and the solvent was concentrated in vacuo to give 0.935 g (98%) of the title compound.
Quantity
0.9162 g
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two
Quantity
2.61 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

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